molecular formula C19H14FNO4 B4112667 1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene

1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene

Cat. No.: B4112667
M. Wt: 339.3 g/mol
InChI Key: NBPHRSPXSKKCSO-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene is an organic compound characterized by the presence of fluorobenzyl and nitrophenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene typically involves the reaction of 4-fluorobenzyl alcohol with 3-(4-nitrophenoxy)benzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products:

    Reduction of Nitro Group: Formation of 1-[(4-fluorobenzyl)oxy]-3-(4-aminophenoxy)benzene.

    Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 1-[(4-fluorobenzyl)oxy]-3-(trifluoromethyl)benzene
  • 1-[(4-fluorobenzyl)oxy]-3-(4-chlorophenoxy)benzene

Comparison: 1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene is unique due to the presence of both fluorobenzyl and nitrophenoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-15-6-4-14(5-7-15)13-24-18-2-1-3-19(12-18)25-17-10-8-16(9-11-17)21(22)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHRSPXSKKCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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